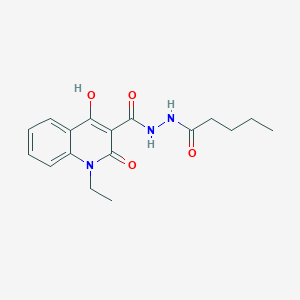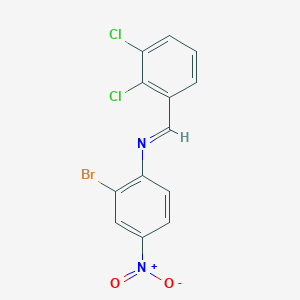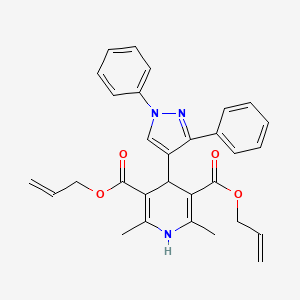
1-ethyl-4-hydroxy-2-oxo-N'-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-hydroxy-2-oxo-N’-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached
Métodos De Preparación
The synthesis of 1-ethyl-4-hydroxy-2-oxo-N’-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aldehyde in the presence of a base.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl iodide and a suitable base.
Hydroxy and Oxo Group Addition: The hydroxy and oxo groups are introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Pentanoyl Group Addition: The pentanoyl group is added through an acylation reaction using pentanoyl chloride and a base.
Carbohydrazide Formation: The final step involves the formation of the carbohydrazide group through a condensation reaction with hydrazine hydrate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-Ethyl-4-hydroxy-2-oxo-N’-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Condensation: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. Major products formed from these reactions include various substituted quinoline derivatives and hydrazones.
Aplicaciones Científicas De Investigación
1-Ethyl-4-hydroxy-2-oxo-N’-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies investigating the mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for its potential use in the development of new materials with unique properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-ethyl-4-hydroxy-2-oxo-N’-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent for diseases like cancer.
Comparación Con Compuestos Similares
1-Ethyl-4-hydroxy-2-oxo-N’-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide can be compared with other similar compounds, such as:
1-Ethyl-2-hydroxy-4-oxo-N’-palmitoyl-1,4-dihydroquinoline-3-carbohydrazide: This compound has a longer alkyl chain (palmitoyl group) compared to the pentanoyl group in the target compound, which may affect its solubility and biological activity.
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: This compound lacks the ethyl and carbohydrazide groups, making it less complex and potentially less active in certain biological assays.
1-Allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: This compound has an allyl group instead of an ethyl group, which may influence its reactivity and interaction with molecular targets.
The uniqueness of 1-ethyl-4-hydroxy-2-oxo-N’-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H21N3O4 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
1-ethyl-4-hydroxy-2-oxo-N'-pentanoylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C17H21N3O4/c1-3-5-10-13(21)18-19-16(23)14-15(22)11-8-6-7-9-12(11)20(4-2)17(14)24/h6-9,22H,3-5,10H2,1-2H3,(H,18,21)(H,19,23) |
Clave InChI |
QHQZYRCUHFLASW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11989409.png)
![(1E,2E)-2-Methyl-3-phenyl-2-propenal (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B11989411.png)

![N-phenyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11989427.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11989435.png)


![3-(biphenyl-4-yl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989447.png)

![4-Bromobenzaldehyde [4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11989458.png)
![N-{(E)-1-[(Cyclohexylamino)carbonyl]-2-[5-(3,4-dichlorophenyl)-2-furyl]ethenyl}-4-methylbenzamide](/img/structure/B11989460.png)
![3-(4-bromophenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989466.png)
![2-[(3-Hydroxynaphthalen-2-yl)formamido]ethyl 4-hydroxynaphthalene-2-carboxylate](/img/structure/B11989474.png)
